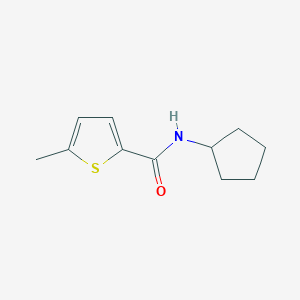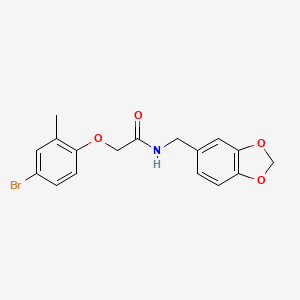![molecular formula C17H26N2O4 B5225162 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5225162.png)
2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as TMPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is structurally related to the antipsychotic drug, risperidone. TMPEB has been shown to exhibit promising results in various studies, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of dopamine and serotonin receptors in the brain. 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to exhibit high affinity for the dopamine D2 receptor, which is a key target for many antipsychotic drugs. Additionally, 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to modulate the activity of the serotonin 5-HT2A receptor, which is also implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to exert various biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. Additionally, 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages for laboratory experiments. It is easy to synthesize and has a high degree of purity, making it a reliable research tool. Additionally, 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide exhibits potent and selective binding to dopamine and serotonin receptors, making it a valuable tool for studying the function of these receptors in the brain.
However, there are also limitations associated with the use of 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide in laboratory experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has not been extensively studied in humans, and its safety profile is not fully understood.
未来方向
There are several future directions for research involving 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One potential avenue of research is to further investigate its potential therapeutic applications in the treatment of schizophrenia and other psychotic disorders. Additionally, 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Another area of research is to further investigate the mechanism of action of 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. Understanding the precise molecular interactions that underlie its therapeutic effects may lead to the development of more effective treatments for psychiatric and neurological disorders.
Conclusion:
2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent antipsychotic and neuroprotective effects, making it a valuable tool for studying the function of dopamine and serotonin receptors in the brain. While there are limitations associated with its use in laboratory experiments, 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide shows great promise for future research in the field of neuroscience.
合成方法
The synthesis of 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the reaction of 2,4,5-trimethoxybenzoyl chloride with 2-(1-piperidinyl)ethylamine in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions and requires careful handling due to the potential hazards associated with the reactants.
科学研究应用
2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antipsychotic effects in animal models, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders. Additionally, 2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
2,4,5-trimethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-14-12-16(23-3)15(22-2)11-13(14)17(20)18-7-10-19-8-5-4-6-9-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRCCUGLTDPXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCCN2CCCCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5225083.png)

![N,3-dimethyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5225090.png)

![5-(4-chlorophenyl)-4-[4-(4-ethoxybenzyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5225112.png)
![3-[(4,5-diphenyl-1,3-thiazol-2-yl)(phenyl)amino]propanenitrile](/img/structure/B5225118.png)

![ethyl 4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5225143.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5225163.png)
![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5225166.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5225173.png)
![ethyl {[3-(1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5225180.png)
![2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone](/img/structure/B5225184.png)
